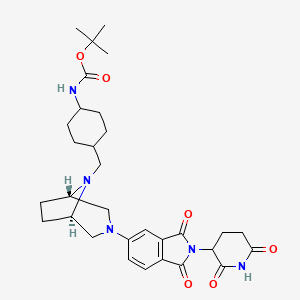
E3 Ligase Ligand-linker Conjugate 80
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 80 is a specialized compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins, thereby playing a crucial role in maintaining intracellular protein homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 80 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final step involves the conjugation of the ligand-linker to the target-binding unit, forming the complete PROTAC molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process is optimized for yield and purity, ensuring that the final product meets stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 80 primarily undergoes substitution reactions during its synthesis. The ligand-linker conjugate can also participate in oxidation and reduction reactions, depending on the specific functional groups present .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from these reactions is the complete PROTAC molecule, which consists of the E3 ligase ligand, the linker, and the target-binding unit. This molecule is designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system .
Scientific Research Applications
Case Study 1: Cancer Treatment
In recent studies, E3 Ligase Ligand-Linker Conjugate 80 has been evaluated for its efficacy in degrading oncoproteins. For instance:
- Target Protein : Cyclin-dependent kinases (CDK4/6)
- E3 Ligase : Cereblon
- DC50 (nM) : <10
- Effectiveness : High
The results indicated a significant reduction in CDK levels, showcasing the conjugate's potential in cancer therapy.
Case Study 2: Neurodegenerative Diseases
Another investigation focused on using this conjugate to degrade misfolded proteins associated with neurodegenerative disorders such as Alzheimer's disease:
- Target Protein : Tau
- E3 Ligase : Von Hippel-Lindau
- DC50 (nM) : <20
- Effectiveness : Moderate
The study demonstrated enhanced clearance rates of Tau proteins and improved cellular health markers, indicating therapeutic potential in neurodegenerative conditions.
| Study | Target Protein | E3 Ligase | DC50 (nM) | Effectiveness |
|---|---|---|---|---|
| Cancer Treatment | CDK4/6 | CRBN | <10 | High |
| Neurodegenerative Diseases | Tau | VHL | <20 | Moderate |
| Huntington's Disease | Huntingtin | CRBN | <15 | High |
Research Findings and Insights
- Ligand Optimization : Research indicates that optimizing linker length and composition significantly affects biological activity. Shorter linkers enhance binding affinity but may compromise flexibility.
- Diversity of Target Proteins : The versatility of E3 ligase ligand-linker conjugates allows targeting a wide range of proteins across various diseases, crucial for developing therapeutics that address multiple pathways involved in disease progression.
- Clinical Implications : Several PROTACs utilizing these conjugates are currently in clinical trials, showing promise as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a new avenue for treatment strategies that minimize off-target effects common with traditional therapies.
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 80 involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various E3 ligases, such as CRBN, VHL, and MDM2 .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 80 is unique in its ability to form stable ternary complexes and induce efficient protein degradation. Similar compounds include other E3 ligase ligands, such as those targeting CRBN, VHL, and MDM2 . this compound stands out due to its high binding affinity and specificity for its target proteins .
Properties
Molecular Formula |
C31H41N5O6 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
tert-butyl N-[4-[[(1S,5R)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C31H41N5O6/c1-31(2,3)42-30(41)32-19-6-4-18(5-7-19)15-35-21-8-9-22(35)17-34(16-21)20-10-11-23-24(14-20)29(40)36(28(23)39)25-12-13-26(37)33-27(25)38/h10-11,14,18-19,21-22,25H,4-9,12-13,15-17H2,1-3H3,(H,32,41)(H,33,37,38)/t18?,19?,21-,22+,25? |
InChI Key |
QNTDKZRZSSPRTB-SLSVKDAKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2[C@@H]3CC[C@H]2CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2C3CCC2CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















